Product packaging for 2,7-Diaminoacridin-9(10H)-one(Cat. No.:CAS No. 86192-22-5)

2,7-Diaminoacridin-9(10H)-one

Cat. No.: B8754581
CAS No.: 86192-22-5
M. Wt: 225.25 g/mol
InChI Key: LDBXPGCBUCLVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Diaminoacridin-9(10H)-one (CAS 86192-22-5) is a high-purity acridine derivative supplied for advanced scientific research. This compound, with a molecular formula of C 13 H 11 N 3 O and a molecular weight of 225.25 g/mol, serves as a key scaffold in the development of novel biochemical probes. Acridine derivatives are primarily valued for their ability to intercalate into DNA . This mechanism involves the insertion of the planar acridine ring between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription processes. This property makes acridine-based compounds a significant area of study in the development of therapeutic reagents and for understanding interactions at the molecular level . Researchers utilize this compound to investigate binding affinities and modes of action with nucleic acids, providing crucial insights for drug discovery efforts, particularly in oncology. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O B8754581 2,7-Diaminoacridin-9(10H)-one CAS No. 86192-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86192-22-5

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2,7-diamino-10H-acridin-9-one

InChI

InChI=1S/C13H11N3O/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,14-15H2,(H,16,17)

InChI Key

LDBXPGCBUCLVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(N2)C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies for 2,7 Diaminoacridin 9 10h One and Its Analogues

Classical Approaches to Acridinone (B8587238) Synthesis Relevant to Diaminated Derivatives

The foundational methods for constructing the acridinone core have been adapted over time to produce diaminated derivatives like 2,7-diaminoacridin-9(10H)-one. These classical routes often involve harsh reaction conditions but remain fundamental to organic synthesis.

Ullmann Condensation Strategies

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, aryl nitriles, and aryl amines. wikipedia.org This reaction is a type of cross-coupling reaction. wikipedia.org While the classic Ullmann reaction is known for the synthesis of symmetric biaryls, Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitution between various nucleophiles and aryl halides. organic-chemistry.org

The reaction typically requires high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide and high temperatures, often exceeding 210°C, with stoichiometric amounts of copper. wikipedia.org The mechanism involves the in situ generation of a copper(I) species from an aryl halide and copper metal. wikipedia.orgbyjus.com This copper(I) species then reacts with the aryl halide in a metathesis reaction. wikipedia.org For the synthesis of aminoacridones, a variation known as the Goldberg reaction, which is a C-N coupling reaction, is relevant. wikipedia.org This reaction involves the coupling of an aniline (B41778) with an aryl halide, often catalyzed by a system like copper(I) iodide and phenanthroline. wikipedia.org

ReactantsCatalystSolventTemperatureProductReference
Aryl Halide, AmineCopperN-Methylpyrrolidone>210°CAryl Amine wikipedia.org
2-Chlorobenzoic acid, AnilineCopper(I) iodide/phenanthrolineNot specifiedNot specifiedPhenylanthranilic acid wikipedia.org
Aryl Halide, PhenolCopperNot specifiedHighDiaryl Ether arkat-usa.org

Diazotization-Based Cyclization Routes

Diazotization reactions involve the treatment of primary aromatic amines with nitrous acid to form diazonium salts. organic-chemistry.org These salts are valuable intermediates in organic synthesis. organic-chemistry.org A tandem diazotization/cyclization approach can be employed for the synthesis of fused heterocyclic systems. nih.govbeilstein-journals.org This method involves the diazotization of an amino group followed by an intramolecular azo coupling reaction. nih.govbeilstein-journals.org For instance, a protocol for synthesizing wikipedia.orgnih.govCurrent time information in Bangalore, IN.oxadiazolo[3,4-d] wikipedia.orgCurrent time information in Bangalore, IN.ontosight.aitriazin-7(6H)-one derivatives was developed based on the tandem diazotization/azo coupling of (1,2,5-oxadiazolyl)carboxamide derivatives. nih.govbeilstein-journals.org

In the context of acridinone synthesis, a diazotization reaction could be envisioned as a key step in the formation of the tricyclic ring system from appropriately substituted precursors. For example, the diazotization of a 2-amino-2'-carboxydiphenylamine derivative could lead to an intramolecular cyclization to form the acridone (B373769) skeleton.

Benzyne (B1209423) Mechanism Pathways

The benzyne mechanism offers an alternative route for nucleophilic aromatic substitution, proceeding through an elimination-addition pathway. youtube.comyoutube.com This mechanism is typically favored when the aromatic ring lacks strong electron-withdrawing groups. youtube.com The reaction is initiated by a strong base, such as sodium amide (NaNH2), which deprotonates an aryl halide, leading to the elimination of a hydrogen halide and the formation of a highly reactive benzyne intermediate. youtube.comyoutube.comlibretexts.org

This benzyne intermediate possesses a strained "triple" bond within the aromatic ring and rapidly reacts with any available nucleophile. masterorganicchemistry.comwikipedia.org The nucleophilic attack can occur at either carbon of the triple bond, which can lead to the formation of isomeric products if the benzyne is unsymmetrically substituted. libretexts.org The synthetic utility of this pathway is enhanced when the benzyne is generated by one reagent and then trapped by a different nucleophile. libretexts.org

PrecursorReagent(s)IntermediateKey FeatureReference
Aryl HalideStrong Base (e.g., NaNH2)BenzyneElimination-Addition youtube.comlibretexts.org
1-Bromo-2-fluorobenzeneMagnesiumBenzyneDehalogenation wikipedia.org
Anthranilic acidDiazotization/Neutralization2-Diazoniobenzene-1-carboxylateGas evolution (N2, CO2) masterorganicchemistry.comwikipedia.org

Radical Reaction Synthesis from Quinones

Radical reactions provide another avenue for the synthesis of complex molecules, including those with quinone structures. The synthesis of (-)-ilimaquinone, a marine natural product, was achieved through a key step involving a radical decarboxylation and quinone addition. organic-chemistry.org This process involved the photochemical decarboxylation of a thiohydroxamic ester to generate a radical intermediate that then added to benzoquinone. organic-chemistry.org

Advanced Synthetic Pathways for this compound Precursors and Derivatives

More contemporary synthetic methods often focus on improving efficiency, selectivity, and reaction conditions. Catalytic hydrogenation represents a significant advancement in the synthesis of amino-containing compounds.

Catalytic Hydrogenation for Diaminoacridinone Generation

Catalytic hydrogenation is a widely used method for the reduction of various functional groups, including nitro groups to amines. nih.gov This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel, and molecular hydrogen (H2). tcichemicals.comvapourtec.com The synthesis of anilines from the corresponding nitro compounds is a crucial transformation in industrial and laboratory settings. nih.gov

For the synthesis of this compound, a dinitro precursor, 2,7-dinitroacridin-9(10H)-one, can be subjected to catalytic hydrogenation to reduce both nitro groups to the desired amino functionalities. This approach offers a clean and efficient route to the final product, often with high yields. Various catalytic systems have been developed to optimize this transformation, including bimetallic nanoparticles and complexes with specific ligands to enhance activity and selectivity. nih.govanu.edu.au

SubstrateCatalystHydrogen SourceKey TransformationReference
NitroarenesTransition Metal (e.g., Cu)NaBH4Nitro to Amine nih.gov
Alkenes, Alkynes, Nitro groupsPalladium on Carbon (Pd/C)H2Reduction vapourtec.com
Ketones, OlefinsShvo CatalystFormic AcidSelective Hydrogenation tcichemicals.com
N- and O-containing heterocyclesPd3Au1/CNTH2 (or acceptorless)Dehydrogenation/Hydrogenation nih.gov

Click Chemistry Applications in Acridinone Functionalization

Polymer and Material Integration Strategies

The unique properties of the this compound scaffold have led to its incorporation into various polymers and advanced materials, such as covalent organic frameworks (COFs).

Incorporation of Diaminoacridinone into Polymer Backbones

The incorporation of diaminoacridinone moieties into polymer backbones can impart specific optical and redox properties to the resulting materials. mdpi.com One method to achieve this is through polycondensation reactions. e3s-conferences.org For instance, diamines like this compound can be reacted with suitable co-monomers to form polymers where the acridinone unit is an integral part of the main chain. mdpi.comwikipedia.org

Another strategy involves the polymerization of monomers that already contain the acridinone structure. For example, new oligo- and polyenaminones have been synthesized by the transaminative amino-enaminone polymerization of bis[(dimethylamino)methylidene]cyclohexanediones with diamines. mdpi.com While not directly using diaminoacridinone, this demonstrates a synthetic pathway where a diamine is incorporated into a polymer backbone, a principle applicable to diaminoacridinone. mdpi.com The resulting polymers often exhibit properties like insolubility in common solvents and film-forming capabilities. mdpi.com

Synthesis of Covalent Organic Frameworks (COFs) Incorporating Diaminoacridine Moieties

Covalent organic frameworks (COFs) are crystalline porous polymers with well-defined structures, making them suitable for applications in catalysis and materials science. researchgate.netmdpi.com Diaminoacridine derivatives are attractive building blocks for COFs due to the potential for creating photoactive and catalytic materials. researchgate.netrsc.org

The synthesis of acridine-based COFs typically involves the condensation of a diaminoacridine linker with a multidentate aldehyde, such as a benzene-1,3,5-tricarbaldehyde (B1224647) derivative. researchgate.net For example, a series of COFs have been synthesized using 2,6-diaminoacridine and tricarbaldehyde linkers with a varying number of hydroxy groups. researchgate.netrsc.org These reactions result in porous, crystalline materials with the acridine (B1665455) motif integrated into the framework. researchgate.net The resulting COFs can exhibit broad light absorption and have been investigated as photocatalysts. researchgate.net For instance, an acridine-based COF was produced by reacting 2,4,6-triformylphloroglucinol (TFP) with 3,6-diaminoacridine (DAA). nih.gov

Table 3: Examples of Diaminoacridine-based Covalent Organic Frameworks

Diaminoacridine Linker Aldehyde Linker Resulting COF Key Feature Reference
2,6-diaminoacridine (DAAcr) 1,3,5-Tris(4-formylphenyl)benzene (TP) Tp-Acr Irreversible tautomerization to keto form researchgate.netrsc.org
2,6-diaminoacridine (DAAcr) 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde DHTA-Acr Reversible tautomerization researchgate.netrsc.org

Molecular Mechanisms of Action and Biological Interactions of 2,7 Diaminoacridin 9 10h One Analogues

Nucleic Acid Interactions

Acridine (B1665455) and acridone (B373769) derivatives are well-established as compounds that bind to both DNA and RNA. Their primary and most studied mode of interaction with DNA is through intercalation, a process that fundamentally alters the structure and function of the genetic material.

The quintessential mechanism of action for many acridinone (B8587238) analogues is their insertion between the base pairs of the DNA double helix, a process known as intercalation. This interaction is primarily stabilized by van der Waals forces between the planar aromatic rings of the acridinone molecule and the stacked base pairs of DNA. The ability of the acridine nucleus to reversibly bind DNA in this manner is a foundational property of this class of compounds.

The structural requirements for efficient intercalation are specific. The planarity of the tricyclic ring system is crucial for effective insertion into the DNA helix. Furthermore, the presence of ionizable amino groups in the side chains can be advantageous, as they can form stronger ionic bonds with the negatively charged phosphate (B84403) ions of the DNA backbone, helping to "anchor" the molecule after intercalation.

More complex derivatives, known as bis-acridines, feature two acridinone chromophores connected by a flexible or rigid linker chain. These molecules can engage in mono-intercalation or bis-intercalation, where both acridinone rings insert into the DNA helix simultaneously. The mode of binding is highly dependent on the nature of the linker.

Mono-intercalation: Occurs when only one of the two acridinone rings inserts into the DNA. This is often seen with conformationally rigid bis-acridines that have a short spacer chain. An NMR study of a simple bis-acridine with a six-carbon atom linker indicated it bound via mono-intercalation.

Bis-intercalation: Involves the insertion of both acridinone rings at different sites on the DNA strand. This mode is favored by derivatives with longer, more flexible spacer chains that can accommodate the spacing required for two intercalation events. The quantification of DNA unwinding angle for a trimeric acridine derivative confirmed it behaves as a tris-intercalating agent.

Structural modifications to the acridinone ring and its side chains significantly influence DNA binding and subsequent biological activity. Structure-activity relationship (SAR) analyses have shown that substitutions at certain positions can either enhance or diminish the molecule's intercalating ability and cytotoxicity. For instance, in a series of substituted bis-(acridine-4-carboxamides), substitution at the 5-position was found to be favorable for activity, whereas substitution at the 6-position was not acceptable.

Table 1: Structural Requirements for Acridinone-DNA Intercalation

Structural Feature Influence on DNA Intercalation Example/Observation
Planar Tricyclic Core Essential for insertion between DNA base pairs. The fundamental acridine/acridone structure is planar.
Linker Chain (Bis-acridines) Determines mono- vs. bis-intercalation. Longer, flexible chains favor bis-intercalation. A short six-atom linker can lead to mono-intercalation, while longer chains allow for bis-intercalation.
Side Chains Can anchor the molecule via ionic bonds with the DNA phosphate backbone. Ionizable amino moieties in the side chain are considered advantageous.

| Ring Substituents | Can modulate binding affinity and biological activity. | For bis-(acridine-4-carboxamides), 5-substitution is favorable, while 6-substitution is detrimental. |

While primarily known as DNA intercalators, acridine and acridinone analogues are also recognized as RNA-binding compounds. nih.gov The interaction with RNA can occur through several mechanisms, including electrostatic attractions and stacking interactions between the acridine ring and nucleic acid bases. wikipedia.org For example, the well-known fluorescent dye Acridine Orange exhibits red fluorescence when it binds to RNA via stacking, but green fluorescence when it intercalates into DNA. wikipedia.org

The binding of acridinone analogues to RNA can have significant biological consequences. Studies with 9-aminoacridine (9AA) have shown that it effectively binds to RNA, and this interaction is thought to mediate the compound's potent inhibition of ribosome biogenesis by interfering with both the transcription and processing of ribosomal RNA (pre-rRNA). mdpi.com

Furthermore, the interaction with RNA is not always non-specific. Certain synthetic derivatives, such as neomycin-acridine conjugates, have been designed to target specific RNA structures. These conjugates have been shown to bind with high affinity to the HIV-1 Rev Response Element (RRE) RNA, with the specificity of binding being tunable by altering the length of the linker between the aminoglycoside and acridine moieties. acs.org The binding of acridine derivatives to the DNA template can also indirectly affect RNA by blocking the action of RNA polymerases, thereby inhibiting RNA synthesis. nih.govnih.gov

The binding of acridinone analogues to DNA is not merely an indiscriminate insertion into the helix but involves specific interactions with the constituent nucleotides. X-ray crystallography studies of intercalated acridine-4-carboxamide derivatives have provided high-resolution insights into these interactions.

Once intercalated, the side chains of the acridinone derivative often occupy one of the DNA grooves (major or minor) where they can form specific hydrogen bonds with the functional groups of the nucleotide bases. For example, in the crystal structure of a bis(acridine-4-carboxamide) ligand bound to the DNA hexamer d(CGTACG)2, the side chains were observed to form hydrogen bonds with either the O6 or N7 atoms on the major groove face of guanine nucleotides. acs.org This demonstrates a direct and specific interaction at the nucleotide level that helps to stabilize the drug-DNA complex.

The affinity of these interactions can be quantified by determining the DNA binding constant (K). Studies on various acridinone derivatives have shown a wide range of binding affinities, indicating that structural modifications can significantly tune the strength of the interaction with nucleotides.

Table 2: DNA Binding Constants of Selected Acridine Derivatives

Compound Description Binding Constant (K) M⁻¹
(Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide Acridine thiosemicarbazide derivative Data not specified, but noted for antiproliferative activity
(Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide Acridine thiosemicarbazide derivative Noted as the most efficient in binding to ctDNA in its series

| General Range for Acridine Derivatives | A series of pyridazinoacridin-3-one derivatives | 1.74 × 10⁴ to 1.0 × 10⁶ |

Data derived from studies with calf thymus DNA (ctDNA).

Acridinone analogues often exhibit a degree of sequence specificity in their DNA binding, with a general preference for Guanine-Cytosine (GC)-rich regions. Crystallographic studies have repeatedly shown that acridine-4-carboxamide moieties preferentially intercalate at 5'-CG-3' steps in a DNA duplex. acs.org This preference is supported by studies of acridine-4-carboxamides covalently attached to oligodeoxynucleotide probes, which also suggested a higher affinity of the acridines toward GC-rich over AT-rich sequences.

This intrinsic preference can be altered by modifying the acridinone structure. For instance, a study of four platinum-acridine complexes revealed a shift in DNA sequence selectivity compared to cisplatin. These analogues showed a reduced preference for runs of consecutive guanines and an increased affinity for single guanine bases, particularly within 5'-GA-3' and 5'-CG-3' dinucleotide sequences. nih.gov The most significant alteration in specificity was observed for a 7-methoxy-9-aminoacridine derivative. nih.gov This highlights the potential to tune the DNA-targeting properties of acridinone analogues through chemical modification.

The insertion of a planar acridinone molecule between DNA base pairs necessitates a significant structural distortion of the double helix. This intercalation leads to several profound topological changes:

Unwinding of the Helix: To accommodate the intercalator, the DNA helix must locally unwind, decreasing the helical twist at the binding site. The extent of this unwinding can be quantified as an "unwinding angle." The unwinding of a closed circular DNA is a key piece of evidence used to confirm an intercalative binding mode.

Induction of Supercoiling: In covalently closed circular DNA, such as plasmids, the local unwinding caused by intercalation induces compensatory positive supercoiling in the rest of the molecule. AFM studies on plasmid DNA have shown that bis-intercalation promotes coiling and the formation of close DNA-DNA contacts.

Changes in Flexibility: The binding of intercalators can alter the rigidity of the DNA. Moment analysis based on AFM images has shown that at saturating levels of a bis-intercalator, the apparent persistence length of DNA molecules can nearly double, indicating a significant increase in stiffness.

These topological alterations are not merely structural side effects; they are central to the biological activity of these compounds. The distortion of the DNA helix can interfere with the binding of DNA-processing enzymes like polymerases and topoisomerases, leading to the inhibition of replication and transcription.

Enzyme Inhibition and Modulation

Beyond direct interactions with nucleic acids, a primary mechanism of action for many cytotoxic acridinone analogues is the inhibition of key cellular enzymes, particularly those involved in DNA metabolism.

The most prominent targets are DNA topoisomerases. These enzymes are crucial for resolving topological problems in DNA that arise during replication, transcription, and recombination. Acridinone derivatives can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and the DNA strand. This stabilization prevents the re-ligation of the DNA backbone, leading to the accumulation of single- or double-strand breaks, which ultimately trigger cell cycle arrest and apoptosis.

Topoisomerase I Inhibition: Some derivatives, such as certain N-substituted 9-aminoacridines, have been shown to inhibit topoisomerase I activity.

Topoisomerase II Inhibition: Many acridinone analogues are potent inhibitors of topoisomerase II. For example, 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one was reported to inhibit topoisomerase II at a concentration of 5 μM.

Dual Inhibition: Certain compounds have been identified as dual inhibitors, acting on both topoisomerase I and topoisomerase II.

While topoisomerase inhibition is a major mechanism, other enzymes can also be targeted. For example, tacrine (1,2,3,4-tetrahydro-9-acridinamine), a related acridine derivative, is known to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. nih.gov This demonstrates the versatility of the acridine scaffold in generating inhibitors for diverse enzyme targets.

Table 3: Enzyme Inhibition by Acridinone Analogues and Related Compounds

Compound/Class Target Enzyme(s) Observed Effect
Acridine-4-carboxamides Topoisomerases Inhibition; mechanism for cytotoxic activity.
2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one Topoisomerase II Inhibition at 5 μM concentration.
(Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide (and related derivatives) Topoisomerase I & II Identified as dual inhibitors.
N-substituted 9-aminoacridines Topoisomerase I Inhibition of enzyme activity.

| Tacrine (Tetrahydroaminoacridine) | Acetylcholinesterase (AChE) | Reversible inhibition; used in the context of Alzheimer's disease. |

Topoisomerase I and II Inhibition

Analogues of 2,7-Diaminoacridin-9(10H)-one have been investigated for their ability to inhibit topoisomerases, crucial enzymes that regulate DNA topology during various cellular processes. wikipedia.org These enzymes, broadly classified into Type I and Type II, are vital for DNA replication, transcription, and recombination. nih.govphcogrev.com Acridine derivatives can interfere with the catalytic cycle of these enzymes, leading to cytotoxic effects in cancer cells. wikipedia.org

The mechanism of inhibition can vary. Some acridine analogues act as topoisomerase poisons , stabilizing the transient DNA-enzyme cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequently triggering apoptosis. wikipedia.orgnih.gov Others function as catalytic inhibitors , which interfere with the enzyme's activity without trapping the cleavage complex. phcogrev.com

Research into various acridine derivatives has revealed their potential as potent inhibitors of both topoisomerase I and II. For instance, certain acridine–thiosemicarbazone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with some showing notable inhibitory activity against topoisomerase IIα. mdpi.comnih.gov Similarly, studies on benzofuroquinolinediones, which share a planar polycyclic aromatic system with acridines, have shown potent inhibitory activity against topoisomerase II, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the well-known topoisomerase inhibitor doxorubicin. nih.gov While these are not direct analogues of this compound, their activities highlight the potential of the broader acridine scaffold in topoisomerase inhibition.

Table 1: Topoisomerase Inhibitory Activity of Selected Acridine Analogues
Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Reference
Benzofuroquinolinedione (8d)Topoisomerase II1.19Etoposide78.4
Benzofuroquinolinedione (8i)Topoisomerase II0.68Doxorubicin2.67
Acridine-Thiosemicarbazone (DL-08)Topoisomerase IIα14.79 (antiproliferative)--

Telomerase Inhibition

Telomerase, an enzyme responsible for maintaining telomere length, is a key factor in cellular immortalization and is highly active in the majority of cancer cells. researchgate.net This makes it an attractive target for anticancer therapies. Analogues of this compound, particularly 3,6-disubstituted acridines, have been rationally designed as telomerase inhibitors. nih.gov

The primary mechanism of telomerase inhibition by these acridine derivatives involves the stabilization of G-quadruplex structures. nih.gov Telomeric DNA is rich in guanine and can fold into these four-stranded structures. The planar aromatic surface of the acridine molecule allows it to stack on top of the G-quartets, effectively locking the G-quadruplex in place. nih.gov This stabilization prevents telomerase from accessing and elongating the telomeres. researchgate.net

Numerous studies have demonstrated the potent telomerase inhibitory activity of various acridine derivatives, with many exhibiting IC50 values in the low micromolar and even nanomolar range. researchgate.netnih.govresearchgate.net The introduction of basic side chains at various positions on the acridine core has been shown to enhance their binding to G-quadruplex DNA and, consequently, their telomerase inhibitory activity. researchgate.net

Table 2: Telomerase Inhibitory Activity of Selected Acridine Analogues
Compound TypeInhibitory Activity (IC50)Assay
3,6-disubstituted acridines1.3 - 8 µMTRAP Assay
Di- and trisubstituted acridines2.6 µM (most active)TRAP Assay
Acridone derivatives (AcridPyMe)72.69 µM (cytotoxicity on MIA PaCa-2)Cell Viability Assay

Cholinesterase Inhibition in Neurodegenerative Disease Models

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline associated with the condition. nih.gov Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. nih.govthebiogrid.orgresearchgate.netunito.itsemanticscholar.org Acridine derivatives, most notably tacrine, have been a cornerstone in the development of cholinesterase inhibitors. nih.gov

Analogues of this compound have been synthesized and evaluated for their ability to inhibit both AChE and BChE. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net The planar acridine core is thought to interact with the active site of the cholinesterase enzymes, while various substituents can be modified to enhance potency and selectivity. nih.gov Research has explored a range of 9-substituted acridine derivatives, demonstrating that modifications at this position can significantly impact their inhibitory activity against both AChE and BChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Acridine Analogues
Compound ClassTarget EnzymeIC50 (µM)
Bis-amiridine (3c)AChE1.4
Bis-amiridine (3c)BChE0.067
Pyridyl–pyridazine moiety (Compound 5)AChE0.26
Pyridyl–pyridazine moiety (Compound 5)BChE0.19

Cellular Pathway Modulation (In Vitro Models)

Beyond direct enzyme inhibition, analogues of this compound can exert their biological effects by modulating key cellular pathways.

Apoptosis Induction Pathways (Intrinsic and Extrinsic)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. nih.gov There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. researchgate.netresearchgate.netnih.govcajmpsi.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. researchgate.netnih.gov The intrinsic pathway is triggered by cellular stress, such as DNA damage, and results in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. researchgate.netfrontiersin.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. researchgate.net

The ability of acridine analogues to induce DNA damage through topoisomerase inhibition directly links them to the intrinsic apoptosis pathway. wikipedia.orgnih.govnih.gov The resulting DNA breaks are a powerful signal for the cell to initiate programmed cell death. Some studies have shown that acridone derivatives can induce cell cycle arrest and apoptosis. nih.gov While direct evidence for the specific activation of both caspase-8 and caspase-9 by this compound analogues is still emerging, the established link between their topoisomerase inhibitory activity and apoptosis induction is strong. nih.govnih.govresearchgate.net

Multidrug Resistance (MDR) Reversal Mechanisms

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. mdpi.com A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. globalresearchonline.netresearchgate.net

Analogues of this compound have the potential to reverse MDR. The proposed mechanisms for this action include the direct inhibition of P-gp function. nih.govresearchgate.net This can occur through competitive binding to the transporter or by inhibiting the ATPase activity that fuels the efflux pump. nih.gov By blocking the action of P-gp, these acridine analogues can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy in resistant cells. nih.govresearchgate.net

Upregulation of Specific Receptors (e.g., DR5)

The extrinsic apoptosis pathway can be initiated by the binding of TNF-related apoptosis-inducing ligand (TRAIL) to its death receptors, DR4 and DR5. nih.govmdpi.com Upregulation of these receptors on the surface of cancer cells can enhance their sensitivity to TRAIL-induced apoptosis. mdpi.com While there is currently limited direct evidence demonstrating that this compound analogues specifically upregulate DR5, this represents a plausible and intriguing area for future investigation. Small molecules that can increase the expression of DR5 have been identified and have been shown to sensitize cancer cells to apoptosis. nih.govpku.edu.cn Given the multifaceted nature of acridine derivatives, exploring their potential to modulate the expression of key apoptosis-related receptors could unveil novel therapeutic strategies.

Protein Binding Interactions

The interaction of small molecule analogues with plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Human Serum Albumin (HSA), the most abundant protein in blood plasma, serves as a primary carrier for a vast array of endogenous and exogenous compounds, including numerous therapeutic agents. The binding of a compound to HSA can significantly influence its distribution, metabolism, and excretion, thereby affecting its efficacy and duration of action. This section explores the binding affinity of this compound analogues with HSA and the implications of these interactions.

Human Serum Albumin (HSA) Binding Affinity and Implications

The binding of acridine derivatives to Human Serum Albumin (HSA) has been a subject of significant research to understand their bioavailability and transport in the bloodstream. Studies have demonstrated that these interactions are often characterized by the formation of non-fluorescent supramolecular complexes.

Research on a series of synthesized acridine derivatives has shown that they interact with HSA with binding constants (K_b) ranging from 2.09 to 7.76 × 10³ M⁻¹ nih.gov. This range of binding affinities suggests a moderate interaction, which is a crucial factor for the effective transport and eventual release of the compounds at their target sites. A binding affinity that is too strong could result in the compound being sequestered by HSA, reducing its availability to exert its biological effect. Conversely, a very weak interaction might lead to rapid clearance of the compound from circulation.

Further investigations into 3,6,9-trisubstituted acridine derivatives have revealed even stronger interactions with HSA, with binding constants (K_B) in the range of 1.51–7.34 × 10⁶ M⁻¹ researchgate.net. Such high affinity indicates a very stable complex formation. These studies also observed that the binding of these acridine analogues induces conformational changes in the HSA molecule, which can be monitored through techniques like synchronous fluorescence spectroscopy researchgate.net.

The implications of the binding of this compound analogues to HSA are significant for their potential therapeutic applications. A moderate to high binding affinity can:

Increase the solubility of poorly soluble compounds in the aqueous environment of the blood.

Prolong the in vivo half-life of the compounds by protecting them from rapid metabolic degradation and renal clearance.

Serve as a reservoir , gradually releasing the compound to maintain a therapeutic concentration over a longer period.

The following interactive table summarizes the binding constants of some acridine derivatives with Human Serum Albumin, illustrating the range of affinities observed within this class of compounds.

Compound ClassBinding Constant (K_b or K_B) (M⁻¹)Reference
Acridine Derivatives2.09 - 7.76 × 10³ nih.gov
3,6,9-Trisubstituted Acridine Derivatives1.51 - 7.34 × 10⁶ researchgate.net

Understanding the specific binding characteristics of this compound and its analogues with HSA is crucial for optimizing their structure to achieve a desirable pharmacokinetic profile, ultimately enhancing their therapeutic potential.

Structure Activity Relationship Sar Studies of Diaminoacridinone Derivatives

Influence of Substituent Position and Nature on Biological Activity

The strategic placement and chemical properties of substituents on the acridinone (B8587238) scaffold are fundamental to their biological effects. Researchers have systematically altered various positions of the molecule to understand their impact on activity.

The presence and substitution of amino groups are critical determinants of the biological activity of acridinone derivatives. For instance, in a series of novel acridine (B1665455) derivatives synthesized as potential multidrug resistance (MDR)-reversing agents, the presence of an N,N-diethylamine moiety was found to influence the in vitro antiproliferative activity. nih.gov Compounds bearing this moiety exhibited higher growth-inhibitory activity against K562/ADM (doxorubicin-resistant) cells than against the parent K562 cell line, suggesting a role in overcoming drug resistance. nih.gov

The position of amino groups also has a significant impact. A study on substituted 1,4-naphthoquinones, a related class of compounds, demonstrated that the nucleophilicity and reactivity of an amino group are heavily dependent on its position on the aromatic ring system. lpnu.ua In this study, 7-amino substituted derivatives consistently produced higher yields in alkylation and acylation reactions compared to 6-amino and 2-amino substituted compounds, indicating a higher reactivity of the amino group at the 7-position. lpnu.ua This principle underscores the importance of the 2,7-diamino substitution pattern in the titular compound for its characteristic activities.

Furthermore, SAR investigations have shown that for some acridine derivatives, the presence of weakly basic groups in side chains can lead to lower in vitro potency. nih.gov Conversely, varying the degree of amine substitution can result in unpredictable yet potent compounds that retain in vivo activity. nih.gov

Compound SeriesKey Structural FeatureObserved Effect on Biological ActivityReference
Acridine Derivatives for MDR ReversalN,N-diethylamine moietyHigher growth-inhibitory activity against resistant K562/ADM cells. nih.gov
Substituted 1,4-NaphthoquinonesAmino group at C7-positionHigher chemical reactivity compared to C6 and C2 positions. lpnu.ua
General Acridine DerivativesWeakly basic side chainsLower in vitro potency. nih.gov

The introduction of halogens and alkoxy groups onto the acridinone ring system can significantly modulate biological activity. Halogenation, in particular, has been shown to enhance the potency of certain derivatives. For example, the presence of a chlorine atom at the C-6 position of the 1,2,3,4-tetrahydroacridine (B1593851) scaffold was found to promote higher antileishmanial activity. mdpi.com

In a series of N10-substituted acridone-2-carboxamide derivatives, the substitution of a methoxy (B1213986) group on a phenyl ring attached to the core structure was found to lower the cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov This suggests that the electronic and steric properties of alkoxy groups can have a deactivating effect in certain structural contexts. The antitumor activity of acridine derivatives is often modified in interesting ways by the presence of such substituents. researchgate.net

ScaffoldSubstituentPositionEffect on Biological ActivityReference
1,2,3,4-TetrahydroacridineChlorineC-6Promotes higher antileishmanial activity. mdpi.com
N10-substituted Acridone-2-carboxamideMethoxy group (on phenyl ring)-Lowered cytotoxicity against breast cancer cells. nih.gov

Substitution at the nitrogen atom (N10) of the acridinone ring is a key strategy for modifying the pharmacological properties of these compounds. Studies on N10-substituted acridone-2-carboxamide derivatives as potential AKT inhibitors for breast cancer treatment revealed that an N-butyl derivative exhibited significant cytotoxicity. nih.gov Specifically, compounds with an N-propyl or N-butyl substitution showed potent activity against MCF-7 and MDA-MB-231 cell lines, with IC50 values often below 10 µM. nih.gov

The nature of the substituent at the N10 position can dramatically alter the compound's biological profile. For instance, acridones appended with a suitable substituent at the N-10 position have been shown to interact with ATP/ADP, suggesting their potential as fluorescent probes for monitoring metabolic processes. nih.gov

The planar nature of the acridinone ring system is a crucial feature for the biological activity of many of its derivatives, particularly those that act as DNA intercalating agents. researchgate.net This planarity allows the molecule to insert between the base pairs of the DNA double helix, disrupting DNA replication and transcription and ultimately leading to cell death. researchgate.net The primary mode of action for many acridine-based anticancer drugs is this interaction with DNA. researchgate.net

The ionization state of the molecule, which is influenced by the pH of the environment and the pKa of the compound, also plays a significant role. For weakly basic derivatives, the formation of a monocation at physiological pH is often considered less favorable for cytotoxicity and selective antitumor activity, as these charged species may be efficiently distributed but exhibit little activity. nih.gov Conversely, molecules that can maintain neutrality at physiological pH, sometimes through the presence of electron-withdrawing substituents, may show enhanced activity. nih.gov

Linker Design in Bis-Intercalators and Conjugates

The dimerization of acridinone monomers to form bis-intercalators has been a successful strategy for enhancing DNA binding affinity and biological activity. The design of the linker connecting the two intercalating units is of paramount importance. The length, flexibility, and chemical nature of the linker dictate how the molecule interacts with DNA.

Le Pecq and colleagues demonstrated that a minimum linker length of 10.1 Å is required for effective bis-intercalation, corresponding to the length of two DNA base pairs. nih.gov This allows the two acridinone moieties to intercalate at sites separated by two base pairs, in accordance with the "excluded site model". nih.gov

Linkers can be flexible (e.g., alkyl chains, polyamines) or rigid (e.g., pyridine-based linkers). nih.gov The choice of linker can influence whether the bis-intercalator binds to the same DNA duplex (intramolecular cross-linking) or cross-links two different DNA duplexes (intermolecular cross-linking). Rigid linkers with an extended configuration are more likely to favor intermolecular cross-linking. nih.gov The nature of the linker also plays a role in the dissociation kinetics, with appropriately designed linkers leading to significantly slower dissociation from DNA compared to their monomeric counterparts.

In the context of antibody-drug conjugates (ADCs), linkers can be cleavable or non-cleavable. symeres.com Cleavable linkers are designed to be stable in systemic circulation and release the active drug under specific conditions within the target cell, such as changes in pH or the presence of certain enzymes. symeres.com Non-cleavable linkers remain attached to the payload, and the release of the active entity relies on the degradation of the antibody. symeres.com

Linker CharacteristicDesign PrincipleImpact on Bis-Intercalator/Conjugate FunctionReference
LengthMinimum of 10.1 Å for bis-intercalation.Allows for intercalation at sites separated by two base pairs. nih.gov
Flexibility vs. RigidityFlexible linkers (e.g., spermidine) vs. rigid linkers (e.g., pyridine-based).Influences intra- vs. intermolecular DNA cross-linking. nih.govnih.gov
Cleavability (in conjugates)Enzyme-sensitive, pH-sensitive, or non-cleavable designs.Controls the release mechanism of the active compound at the target site. symeres.com

Hydrolytic Stability and Substituent Effects

The hydrolytic stability of a drug molecule is a critical factor for its therapeutic efficacy, influencing its shelf-life and bioavailability. While specific studies on the hydrolytic stability of 2,7-diaminoacridin-9(10H)-one are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that the substituents on the acridinone ring would influence this property.

Computational Chemistry and in Silico Modeling of 2,7 Diaminoacridin 9 10h One Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental electronic properties of molecular systems like 2,7-Diaminoacridin-9(10H)-one. These methods provide a theoretical framework for understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a cornerstone in the computational study of acridinone (B8587238) systems. By approximating the electron density of the molecule, DFT methods can accurately predict its electronic structure and various reactivity descriptors. Functionals such as B3LYP, combined with appropriate basis sets, are commonly employed to optimize the molecular geometry and calculate key electronic parameters.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher reactivity. For acridinone derivatives, the distribution of these frontier orbitals often highlights the regions most susceptible to electrophilic and nucleophilic attack.

Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide a quantitative measure of the molecule's reactivity. These parameters are calculated from the ionization potential and electron affinity, which can be approximated using the energies of the HOMO and LUMO, respectively.

Table 1: Conceptual DFT Reactivity Descriptors

Descriptor Formula Significance
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution or charge transfer.

This table is interactive. You can sort and filter the data.

Analysis of Electronic Transitions and Charge Distribution

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, including their electronic absorption spectra. For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is vital for understanding the molecule's photophysical properties and its interaction with light.

Natural Bond Orbital (NBO) analysis is another critical computational tool that provides insights into the charge distribution within the molecule. By analyzing the delocalization of electron density between filled and unfilled orbitals, NBO can quantify the intramolecular charge transfer interactions and the stability they confer to the molecular structure. This analysis can reveal the electron-donating or electron-withdrawing nature of the amino and carbonyl groups and their influence on the acridinone core.

Stability of Tautomeric Forms

Like many heterocyclic compounds, this compound can exist in different tautomeric forms. The predominant keto-amino form (acridin-9(10H)-one) is in equilibrium with its enol-imine tautomer (9-hydroxyacridine). The relative stability of these tautomers can be accurately predicted using DFT calculations by comparing their total electronic energies.

Computational studies on related acridone (B373769) systems have consistently shown that the keto form is significantly more stable than the enol form, often by several kcal/mol. The inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental conditions, as the polarity of the solvent can influence the tautomeric equilibrium.

Table 2: Calculated Relative Energies of Tautomers

Tautomer Relative Energy (gas phase, kcal/mol) Relative Energy (in water, kcal/mol)
Keto-amino 0.00 0.00

Aromaticity Assessment (NICS, AICD)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like the acridinone core. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. By calculating the magnetic shielding at the center of each ring (and at points above the ring plane), NICS can indicate the presence of diatropic (aromatic) or paratropic (anti-aromatic) ring currents. Negative NICS values are indicative of aromatic character.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with their environment over time. These simulations are particularly valuable for understanding how ligands like this compound interact with biological macromolecules.

Ligand-Protein Interaction Dynamics

MD simulations are instrumental in exploring the binding of small molecules to protein targets. By placing the this compound molecule in a simulation box with a target protein and solvent, researchers can observe the dynamic process of binding and unbinding at an atomic level. wikipedia.org These simulations can reveal the key amino acid residues involved in the interaction, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and the conformational changes that occur in both the ligand and the protein upon binding.

The insights gained from MD simulations can be used to predict the binding affinity of the ligand, understand its mechanism of action, and guide the design of more potent and selective derivatives. While specific MD simulation studies focused solely on this compound are not prevalent in the literature, the methodology is widely applied to similar heterocyclic compounds with therapeutic potential.

Table 3: Compound Names Mentioned

Compound Name
This compound
Acridin-9(10H)-one

Intercalation Dynamics with Nucleic Acids

DNA intercalation is a primary mechanism of action for many acridine (B1665455) derivatives. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. Molecular dynamics (MD) simulations are a powerful tool to study the energetic and conformational changes that occur during this process.

MD simulations on related acridine compounds, such as 9-aminoacridine, have elucidated the physical basis for the "neighbor-exclusion principle," which posits that intercalation typically occurs at every other base-pair site due to significant negative cooperativity. These simulations reveal that while there might not be a strong stereochemical preference for this binding pattern, factors like vibrational entropy and polyelectrolyte effects, such as the release of counterions, likely play a crucial role.

For a molecule like this compound, it is hypothesized that the planar tricyclic acridone core would facilitate its insertion into the DNA helix. The amino groups at the 2 and 7 positions would be expected to form hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs, further stabilizing the complex.

The intercalation process induces significant structural changes in the DNA, including:

Unwinding of the Helix: To accommodate the intercalator, the DNA helix must locally unwind, which can affect DNA replication and transcription processes.

Increase in Base Pair Rise: The distance between the base pairs flanking the intercalated molecule increases.

Changes in Groove Dimensions: The width and depth of the major and minor grooves of the DNA can be altered.

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen virtual libraries of compounds against a known receptor target and to predict the binding affinity and mode.

For this compound, a primary challenge for conducting molecular docking studies is the absence of a definitively identified and structurally characterized protein receptor in the available literature. While acridine derivatives are known to interact with various biological targets, including enzymes like topoisomerase and various receptors, specific targets for 2,7-diaminoacridone have not been elucidated.

Should a biological target be identified, molecular docking simulations would proceed by:

Preparation of the Receptor: The three-dimensional structure of the receptor, typically obtained from X-ray crystallography or NMR spectroscopy, is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.

Studies on other heterocyclic compounds provide examples of how docking is applied. For instance, docking studies of novel diaminochromenes with DNA have suggested their potential as intercalating agents. Similarly, docking has been used to predict the binding of N-phenyl pyrazole (B372694) substituted 9-anilinoacridines to topoisomerase II, with Glide scores indicating their binding affinity.

Without a known receptor for this compound, any molecular docking study would be speculative. Future research identifying its biological targets will be crucial for applying this powerful computational tool.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. A more advanced, three-dimensional approach is Comparative Molecular Field Analysis (CoMFA), which correlates the 3D steric and electrostatic properties of molecules with their activity.

No specific QSAR or CoMFA studies for a series including this compound have been found in the literature. However, a study on 10-N-substituted acridone derivatives using Topomer CoMFA illustrates how this methodology can be applied to the acridone scaffold. omicsonline.orgmdpi.com In this study, a set of 15 biologically active acridone derivatives were analyzed to build a predictive model. omicsonline.orgmdpi.com

The key statistical parameters from this representative study on acridone derivatives are summarized in the table below:

ParameterValueDescription
q² (Cross-validated r²) 0.56A measure of the predictive ability of the model, obtained through cross-validation. A value > 0.5 is generally considered predictive.
r² (Conventional r²) 0.82A measure of the internal goodness of fit of the model to the training set data.
Number of Components 3The optimal number of principal components used to build the partial least squares (PLS) model.
q² Standard Error of Estimate 0.37The standard deviation of the errors in the cross-validation predictions.
r² Standard Error of Estimate 0.24The standard deviation of the residuals of the final model.

Data from a Topomer CoMFA study on 10-N-substituted acridone derivatives. omicsonline.orgmdpi.com

The results of such a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where certain properties are predicted to influence biological activity:

Steric Maps: Green contours typically indicate regions where bulky substituents are favored for increased activity, while yellow contours indicate regions where bulk is disfavored.

Electrostatic Maps: Blue contours often show where positive charges are favorable, while red contours indicate where negative charges are preferred.

In the study of 10-N-substituted acridones, the CoMFA model indicated that bulky substituents at certain positions, such as those containing -OCH3, long aliphatic tertiary amines, and -Cl groups, could improve biological activity. mdpi.com The electrostatic map also suggested that increased partial negative charge was associated with higher activity. mdpi.com

For this compound, a QSAR or CoMFA study would require a dataset of structurally similar compounds with measured biological activity. Such a study would allow for the prediction of the activity of new derivatives and guide the synthesis of more potent analogues by modifying the amino groups or other positions on the acridone core.

Spectroscopic Characterization and Mechanistic Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Chemiluminescence)

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light. For 2,7-Diaminoacridin-9(10H)-one, these studies are crucial for characterizing its chromophoric and fluorophoric nature. The parent compound, 9(10H)-acridone, exhibits strong fluorescence in protic and polar solvents, with a high fluorescence quantum yield of 0.97 in ethanol. researchgate.net In contrast, fluorescence is weak in non-polar solvents like cyclohexane. researchgate.net The electronic transitions in acridinones are typically of a ¹(π,π*) nature. researchgate.net

The introduction of two amino groups at the 2 and 7 positions is expected to significantly influence the electronic properties of the acridone (B373769) core. These electron-donating groups typically cause a bathochromic (red) shift in the absorption and emission maxima due to the extension of the conjugated π-system.

Key Spectroscopic Data for Acridinone (B8587238) Derivatives

Compound Absorption Max (λ_abs) Emission Max (λ_em) Solvent
9(10H)-Acridone ~380-400 nm ~420-440 nm Ethanol

This table is interactive. Click on the headers to sort the data.

Chemiluminescence, the emission of light from a chemical reaction, is another property observed in acridinium derivatives. These compounds can be used in chemiluminescent labeling, a key technique in modern immunodiagnostics. researchgate.net The reaction typically involves an oxidant in an alkaline aqueous environment to produce an excited-state intermediate that decays to the ground state by emitting light. researchgate.netresearchgate.net

Fluorescence quenching is a powerful technique used to study the interaction of fluorescent molecules (fluorophores) with other non-fluorescent molecules (quenchers). nih.gov This process leads to a decrease in fluorescence intensity and can provide valuable information about binding constants, mechanisms, and thermodynamic parameters of molecular interactions. nih.gov

The quenching process can occur through two primary mechanisms:

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov An increase in temperature tends to decrease the static quenching constant as it can destabilize the complex.

Dynamic (Collisional) Quenching: This results from transient collisions between the quencher and the fluorophore in its excited state. nih.gov In this case, the quenching constant typically increases with rising temperature due to higher diffusion rates. nih.gov

The Stern-Volmer equation is used to analyze the quenching data:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, Kₛᵥ is the Stern-Volmer quenching constant, kₐ is the bimolecular quenching rate constant, and τ₀ is the lifetime of the fluorophore in the absence of the quencher.

By studying the fluorescence quenching of this compound upon titration with biomacromolecules like proteins or DNA, researchers can elucidate binding affinities and the nature of the interaction forces involved, such as hydrophobic or electrostatic interactions. nih.govnih.gov

Representative Fluorescence Quenching Data Analysis

Parameter Value Unit Description
Kₛᵥ (Stern-Volmer Constant) 2.62 (± 0.25) x 10⁴ M⁻¹ Represents the efficiency of quenching. researchgate.net
Kₐ (Binding Constant) 2.27 (± 0.28) x 10⁴ M⁻¹ Derived from a modified Stern-Volmer equation, indicates the strength of the binding interaction. researchgate.net
n (Number of Binding Sites) ~1 - Indicates the stoichiometry of the complex formed.
ΔG (Gibbs Free Energy) -36.11 kJ/mol A negative value indicates a spontaneous binding process. nih.gov
ΔH (Enthalpy Change) 15.15 kJ/mol A positive value suggests endothermic interaction, often driven by hydrophobic forces. nih.gov

This table presents typical data obtained from fluorescence quenching studies used to characterize binding interactions, based on literature examples.

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption or fluorescence emission spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states. umsl.edu Push-pull dyes, which have electron-donating and electron-accepting groups at opposite ends of a conjugated system, often exhibit strong solvatochromism. researchgate.net

In this compound, the amino groups (-NH₂) act as electron donors, while the carbonyl group (C=O) of the acridone ring acts as an electron acceptor. This "push-pull" character leads to an intramolecular charge transfer (ICT) upon photoexcitation, resulting in an excited state that is more polar than the ground state. umsl.edu

Positive Solvatochromism: In more polar solvents, the highly polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption and, more prominently, the emission spectra. researchgate.netmdpi.com

Negative Solvatochromism: If the ground state is more polar and is stabilized more by polar solvents than the excited state, a hypsochromic (blue) shift is observed. researchgate.net

Studying the solvatochromic behavior of this compound provides insights into its electronic structure and its potential use as a fluorescent probe for sensing the polarity of microenvironments, such as within biological membranes or polymer matrices. umsl.edu

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques provide a molecular "fingerprint" that is highly specific to the compound's structure, bonding, and conformation. nih.gov

FT-IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). It is particularly sensitive to polar functional groups. mdpi.commdpi.com

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds and aromatic rings. A key advantage for biological studies is the weak Raman signal from water. nih.govmdpi.com

For this compound, these techniques are used to confirm the presence of key functional groups and to study intermolecular interactions like hydrogen bonding. Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to make precise vibrational assignments. nih.govusp.br

Expected Vibrational Modes for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
3300-3500 N-H stretching (amino groups) FT-IR
3100-3300 N-H stretching (acridone ring) FT-IR
~1650 C=O stretching (carbonyl group) FT-IR, Raman
1580-1620 Aromatic C=C stretching, N-H bending FT-IR, Raman usp.br
1200-1300 C-N stretching FT-IR, Raman usp.br
~1000 Phenyl ring breathing Raman usp.br

This table provides a summary of expected key vibrational frequencies based on the functional groups present in the molecule.

In-situ and operando spectroscopy are advanced methods that allow for the real-time monitoring of chemical reactions as they occur. nih.govresearchgate.net

In-situ refers to analyzing the sample in its reaction environment.

Operando is a more specific term, implying that the spectroscopic characterization is performed while the reaction is actively running (i.e., under working conditions) and catalytic performance data is being simultaneously measured. nih.govethz.ch

These techniques, particularly using FT-IR and Raman, are invaluable for understanding reaction mechanisms, identifying transient intermediates, and observing changes in a catalyst's or reactant's structure during a process. researchgate.netosti.gov For instance, operando FT-IR could be used to monitor the consumption of the carbonyl group or changes in the amino groups of this compound during a polymerization or derivatization reaction, providing crucial mechanistic insights that cannot be obtained from ex-situ analysis of the starting materials and final products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. researchgate.net It is based on the absorption of radiofrequency waves by atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR provides information on the number and type of protons and their neighboring atoms, while ¹³C NMR reveals the electronic environment of each carbon atom in the molecule. researchgate.net

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for unambiguous structure confirmation. researchgate.netbbhegdecollege.com

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the acridone core and the protons of the amino (-NH₂) and amide (-NH-) groups. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent protons through spin-spin coupling. springernature.com

¹³C NMR: The spectrum displays a signal for each unique carbon atom. The chemical shift values indicate the type of carbon (e.g., aromatic, carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. ruc.dk

2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex, 2D techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton and confirming the positions of substituents. ethernet.edu.et

By systematically analyzing these NMR datasets, the complete molecular structure of this compound can be unequivocally confirmed.

Predicted ¹H and ¹³C NMR Chemical Shifts for the Acridone Core

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
C1, C8 Aromatic Aromatic Protons ortho to the carbonyl group.
C2, C7 Aromatic Aromatic Carbons bearing the amino groups; shifts influenced by -NH₂.
C3, C6 Aromatic Aromatic Protons meta to the carbonyl; shifts influenced by -NH₂.
C4, C5 Aromatic Aromatic Protons adjacent to the ring fusion.
C9 - ~175-180 Carbonyl carbon.
N10 ~11-12 - Amide proton, often broad.

This table provides generalized predictions for the chemical shifts of the core structure. Actual values will depend on the solvent and experimental conditions.

Conformational Analysis and Hydrogen Bonding Studies

Conformational analysis of this compound, which involves the study of the spatial arrangement of its atoms and the transitions between them, is crucial for understanding its chemical reactivity and biological activity. The planarity of the acridone core is a key feature, but the amino groups at the 2 and 7 positions can exhibit different orientations. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the molecule's conformational landscape. mdpi.com These calculations can predict the most stable conformations by identifying the geometries with the lowest potential energy.

Hydrogen bonding plays a significant role in the supramolecular chemistry of this compound, influencing its crystal packing, solubility, and interactions with biological targets. The molecule possesses both hydrogen bond donors (the amino groups and the N-H group in the acridone ring) and acceptors (the carbonyl oxygen and the nitrogen atom of the amino groups). These functional groups can participate in both intramolecular and intermolecular hydrogen bonds.

Computational studies on related molecules have been used to analyze the strength and nature of these interactions. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the bond critical points and quantify the strength of the hydrogen bonds. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of Interaction
N-H (Acridone Ring)O=C (Acridone Ring)Intermolecular
N-H (Amino Group)N (Amino Group)Intermolecular
N-H (Amino Group)O=C (Acridone Ring)Intermolecular
N-H (Amino Group)N (Acridone Ring)Intermolecular

This table represents potential hydrogen bonding interactions based on the functional groups present in the molecule and analysis of related crystal structures. The actual interactions would be confirmed by X-ray diffraction analysis.

Circular Dichroism (CD) Spectroscopy for Chirality and DNA Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov While this compound is not intrinsically chiral, it can exhibit an induced CD spectrum upon interaction with a chiral macromolecule such as DNA. researchgate.net This technique is therefore highly valuable for studying the binding of acridine (B1665455) derivatives to DNA and elucidating the nature of the resulting complex.

When a small molecule like this compound binds to DNA, the chiral environment of the DNA helix induces chirality in the electronic transitions of the bound ligand, resulting in a measurable CD signal in the absorption region of the acridone chromophore (typically in the UV-Vis range). The characteristics of this induced CD spectrum, such as the sign and magnitude of the peaks, can provide detailed information about the binding mode.

For instance, intercalation, where the planar acridine core inserts between the base pairs of the DNA, often results in a strong and distinct induced CD signal. In contrast, groove binding, where the molecule sits in the major or minor groove of the DNA, typically produces a weaker induced CD signal. researchgate.net Furthermore, changes in the intrinsic CD spectrum of DNA (in the region of 200-300 nm) upon binding of this compound can indicate conformational changes in the DNA structure itself. nih.govnih.gov For example, a shift from the typical B-form DNA spectrum to an A-form or Z-form spectrum can be monitored. nih.gov

While specific CD spectroscopic data for the interaction of this compound with DNA is not available, studies on other acridine derivatives have demonstrated the utility of this technique. For example, the binding of proflavine, another diaminoacridine derivative, to DNA has been extensively studied using CD spectroscopy, confirming its intercalative binding mode.

Table 2: Typical CD Spectral Changes Observed Upon Ligand-DNA Interaction

Interaction ModeInduced CD Signal of LigandIntrinsic CD Signal of DNA
IntercalationStrong, distinct peaksSignificant changes, potential B- to A-form transition
Groove BindingWeak peaksMinor changes to the B-form spectrum

This table provides a generalized overview of expected CD spectral changes. The actual results for this compound would depend on its specific binding affinity and mode.

Time-Resolved Spectroscopy for Photophysical Processes

Time-resolved spectroscopy encompasses a range of techniques used to study the dynamics of excited states in molecules, providing insights into processes such as fluorescence, phosphorescence, and intersystem crossing. These studies are fundamental to understanding the photophysical properties of this compound and its potential applications in areas like fluorescence microscopy and photodynamic therapy.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. Time-resolved fluorescence spectroscopy can measure the lifetime of this excited singlet state, which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence or other non-radiative pathways. The fluorescence lifetime is a characteristic property of a fluorophore and can be sensitive to its local environment.

For acridone derivatives, the fluorescence properties are known to be influenced by the nature and position of substituents. The amino groups in this compound are expected to act as electron-donating groups, which can significantly affect the energy levels of the excited states and, consequently, the fluorescence emission wavelength and quantum yield.

While specific time-resolved spectroscopic data for this compound is scarce, studies on related acridone derivatives have revealed complex photophysical behaviors. For example, some acridone-based materials exhibit thermally activated delayed fluorescence (TADF), a process that enhances the efficiency of light emission. researchgate.net Investigating whether this compound exhibits TADF would require detailed time-resolved spectroscopic measurements at different temperatures.

Transient absorption spectroscopy is another powerful technique that can be used to probe the excited triplet states of the molecule. This information is particularly relevant for understanding photochemical reactions and the generation of reactive oxygen species.

Table 3: Illustrative Photophysical Data for a Related Acridone Derivative

PropertyValueTechnique
Fluorescence Emission Maximum450 nmSteady-State Fluorometry
Fluorescence Quantum Yield0.85Comparative Method
Fluorescence Lifetime15 nsTime-Correlated Single Photon Counting (TCSPC)
Triplet State Absorption Maximum620 nmNanosecond Transient Absorption

This data is for a generic acridone derivative and serves as an example of the type of information obtained from time-resolved spectroscopy. The actual values for this compound may differ.

X-ray Diffraction and Scattering for Structural Determination

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the electrons in the crystal lattice. The analysis of this pattern allows for the calculation of the electron density map of the unit cell, from which the positions of the individual atoms can be determined.

Although a crystal structure for this compound is not available in the public domain, the crystal structures of numerous other acridine and acridone derivatives have been reported. These structures consistently show a nearly planar tricyclic acridine core. For example, the crystal structure of a cocrystal of acridine with 2,4-dihydroxybenzaldehyde revealed a noncentrosymmetric crystal packing stabilized by hydrogen bonds and π-π stacking interactions. nih.gov

In the absence of a single crystal, X-ray powder diffraction (XRPD) can be used to obtain information about the crystalline nature of a bulk sample of this compound. The resulting powder pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity.

Table 4: Example Crystallographic Data for an Acridine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.671
c (Å)9.876
β (°)105.34
Volume (ų)1032.5
Z4

This is example data for a substituted acridine derivative and is provided for illustrative purposes. The crystallographic parameters for this compound would need to be determined experimentally.

Applications of 2,7 Diaminoacridin 9 10h One in Advanced Research Probes and Materials

Development of Fluorescent Molecular Probes

Fluorescent molecular probes are essential tools in biological and chemical research, enabling the visualization and quantification of specific analytes or environmental conditions. The acridine (B1665455) core of 2,7-Diaminoacridin-9(10H)-one provides a robust platform for the design of such probes.

The planar structure of the acridine ring system allows it to intercalate between the base pairs of DNA. This interaction can lead to significant changes in the fluorescence properties of the molecule, a phenomenon that has been exploited for DNA detection. While specific studies detailing the use of this compound for this purpose are not extensively available in the provided search results, the principle is well-established for other acridine derivatives. For instance, certain fluorescent probes are designed to specifically bind to unique DNA structures like G-quadruplexes, enabling their visualization in living cells. nih.gov These probes can be used at low concentrations to minimize perturbation of the natural cellular processes. nih.gov

The amino groups at the 2 and 7 positions of the acridine ring are susceptible to protonation, which can alter the electronic structure and, consequently, the fluorescence emission of the molecule. This pH-dependent fluorescence makes this compound and its derivatives suitable for use as pH-sensitive probes. These probes can be particularly useful for measuring pH in organized media, such as micelles or polymer matrices, where traditional pH measurement techniques may be inadequate. The development of dual-responsive sensors that exhibit changes in both absorbance and luminescence in response to pH variations allows for more selective and accurate analyses in aqueous solutions. researchgate.net

While direct application of this compound for nitric oxide (NO) sensing is not explicitly detailed, the fundamental chemistry of NO detection by fluorescent probes often involves a reaction with an aromatic diamine moiety. This reaction typically forms a triazole ring, which alters the fluorescence of the probe. For example, the fluorescent probe 1,3,5,7-tetramethyl-2,6-dicarbethoxy-8-(3',4'-diaminophenyl)-difluoroboradiaza-s-indacence (TMDCDABODIPY) has been used for real-time imaging of NO production in living cells. nih.gov The presence of the diamino functionality in this compound suggests its potential as a scaffold for the development of novel NO sensors.

The study of amyloid aggregates, which are hallmarks of neurodegenerative diseases like Alzheimer's, often employs fluorescent molecules that can bind to these protein structures and make them visible. The planar, aromatic nature of acridine derivatives allows them to interact with the beta-sheet structures characteristic of amyloid fibrils. This has led to the development of multifunctional compounds with high affinity for β-amyloid peptide aggregates, which can be used as imaging agents. digitellinc.com While the direct use of this compound is not specified, its structural similarity to compounds used for this purpose indicates its potential as a building block for new amyloid imaging probes.

Material Science Applications

The rigid and planar structure of the acridine system, along with the reactive amino groups, makes this compound a candidate for incorporation into high-performance polymers.

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. mdpi.com They are synthesized through the polymerization of a dianhydride and a diamine. The diamino functionality of this compound allows it to act as a diamine monomer in such polymerization reactions. Incorporating the rigid acridine unit into the polyimide backbone could potentially enhance the thermal and mechanical properties of the resulting film. Research in this area focuses on developing polyimide films with specific properties, such as atomic oxygen resistance for space applications and controlled optical and dielectric properties. mdpi.comdtu.dk

Fluorescent Dyes and Pigments

The inherent fluorescence of the acridone (B373769) core is a key feature that has been extensively explored for the development of novel dyes and pigments. guidechem.com The 2,7-diamino substitution pattern plays a crucial role in enhancing these fluorescent properties. The amino groups act as strong electron-donating groups, which, in conjunction with the electron-accepting carbonyl group of the acridone ring, create an intramolecular charge transfer (ICT) character. mdpi.com This donor-acceptor system is fundamental to the design of fluorophores with tunable emission wavelengths and high quantum yields.

Research into derivatives of this compound has demonstrated their potential as sophisticated fluorescent probes. For instance, surfactant-like acridone derivatives bearing vinylpyridinium groups at the 2 and 7 positions have been synthesized. mdpi.com These compounds exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence is significantly enhanced in an aggregated state or in viscous media. mdpi.com This property is highly valuable for applications such as cell imaging, where the probe can selectively light up in specific cellular environments. mdpi.com

The photophysical properties of these 2,7-disubstituted acridone derivatives are highly dependent on the solvent environment, a characteristic feature of ICT dyes. In polar protic solvents like methanol (B129727) and ethanol, they exhibit high quantum yields and emit yellow fluorescence. mdpi.com Conversely, in polar aprotic solvents such as DMSO and acetonitrile, a red-shift in the fluorescent emission is observed. mdpi.com This solvatochromism allows for the development of probes that can sense the polarity of their microenvironment.

PropertyMedAcd12C (dipyridinium derivative)MedAcd12P (tripyridinium derivative)
Emission in MeOH Yellow FluorescenceYellow Fluorescence
Emission in DMSO Red-shifted EmissionRed-shifted Emission
Quantum Yield in H₂O Very LowVery Low
Special Property Aggregation-Induced Emission (AIE)Aggregation-Induced Emission (AIE)

This interactive table summarizes the fluorescence properties of two 2,7-disubstituted acridone derivatives in different solvent environments.

Furthermore, the synthesis of 2,7-diamino-10-(3,5-dimethoxy)benzyl-9(10H)-acridone derivatives has been reported, indicating the accessibility of this core structure for creating a variety of functional dyes. acs.org While the primary focus of that study was on biological activity, the synthetic routes developed can be readily adapted for the production of novel colorants. The robust nature of the acridone skeleton contributes to the photostability of the resulting dyes and pigments, a critical factor for their practical application. researchgate.net

Laser Technologies

The application of this compound and its derivatives in laser technologies is an area of prospective research, stemming from the favorable photophysical properties of the acridone family. Laser dyes are specialized organic compounds that can sustain stimulated emission when excited by a light source, forming the gain medium of a dye laser. Key requirements for an effective laser dye include a high fluorescence quantum yield, broad absorption and emission bands, good photostability, and minimal triplet-triplet absorption in the lasing region.

Acridone-based dyes are known to possess several of these desirable characteristics. They exhibit strong fluorescence and a number of derivatives have been shown to have high quantum yields. mdpi.comresearchgate.net The broad and tunable emission spectra of acridone derivatives, influenced by substitutions on the core structure, suggest their potential for use in tunable lasers.

While direct studies on this compound as a laser dye are not extensively documented in publicly available literature, the properties of related acridone compounds are promising. For a compound to function as a laser dye, it must possess a stable excited state and an efficient pathway for radiative decay. The rigid, planar structure of the acridone core is beneficial in this regard, as it minimizes non-radiative decay pathways.

Future Directions in 2,7 Diaminoacridin 9 10h One Research

Exploration of Novel Synthetic Pathways

The synthesis of acridinone (B8587238) derivatives has traditionally relied on methods such as the Ullmann condensation, which often require harsh reaction conditions. Future research is increasingly focused on the development of more efficient, sustainable, and versatile synthetic routes to 2,7-Diaminoacridin-9(10H)-one and its analogs.

A primary area of exploration involves the refinement of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction has proven effective for the formation of carbon-nitrogen bonds in the synthesis of various N-heterocycles. mdpi.comacs.org Future work will likely concentrate on optimizing catalyst systems, including the use of more efficient phosphine (B1218219) ligands, to improve yields and broaden the substrate scope, particularly for the introduction of amino groups at specific positions on the acridinone core.

Furthermore, there is a significant push towards "green" chemistry principles in the synthesis of heterocyclic compounds. nih.govaip.org This includes the investigation of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve energy efficiency. The use of environmentally benign solvents, such as water or bio-derived solvents, is another critical aspect of developing sustainable synthetic protocols for this compound. aip.org The exploration of heterogeneous catalysts, which can be easily recovered and reused, also presents a promising avenue for greener production methods. aip.org Biocatalysis, utilizing enzymes to perform specific synthetic transformations, represents another frontier in the eco-friendly synthesis of complex N-heterocycles. documentsdelivered.com

Synthetic ApproachPotential Advantages for this compound Synthesis
Palladium-Catalyzed Cross-Coupling High efficiency in C-N bond formation, milder reaction conditions compared to traditional methods. mdpi.comacs.org
Microwave-Assisted Synthesis Reduced reaction times, increased yields, and improved energy efficiency. aip.org
Green Solvents (e.g., water) Reduced environmental impact, lower cost, and increased safety. nih.govaip.org
Heterogeneous Catalysis Facile catalyst recovery and reuse, contributing to more sustainable processes. aip.org
Biocatalysis High selectivity and specificity under mild reaction conditions, environmentally friendly. documentsdelivered.com

Advanced Mechanistic Studies at the Molecular and Supramolecular Level

A deeper understanding of the fundamental chemical and physical processes governing the behavior of this compound is crucial for its future applications. Advanced mechanistic studies will be pivotal in elucidating its properties at both the molecular and supramolecular levels.

At the molecular level, a key area of investigation is the phenomenon of excited-state intramolecular proton transfer (ESIPT). nih.govaip.orgmostwiedzy.pl This process, where a proton is transferred within a molecule upon photoexcitation, is often responsible for the unique photophysical properties of fluorescent molecules, such as large Stokes shifts. For this compound, the amino groups can act as proton donors, and the carbonyl group can act as a proton acceptor. nih.gov Future research will likely employ time-resolved spectroscopic techniques to probe the dynamics of ESIPT in this molecule, providing insights into the factors that control the efficiency and timescale of this process. Understanding the ESIPT mechanism is critical for designing novel fluorescent probes and sensors.

At the supramolecular level, the ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, will be a major focus. These interactions can lead to the formation of self-assembled structures with unique properties. Investigating the supramolecular chemistry of this compound could lead to the development of new materials with applications in areas such as organic electronics and sensing. Computational modeling will play a significant role in predicting and understanding these supramamolecular assemblies.

Integration with Emerging Technologies for Advanced Characterization

The comprehensive characterization of this compound and its derivatives will be greatly enhanced by the integration of emerging analytical technologies. These advanced techniques will provide unprecedented detail about the compound's structure, dynamics, and interactions.

Single-molecule fluorescence spectroscopy is a powerful tool that allows for the study of individual molecules, eliminating the averaging effects seen in ensemble measurements. nih.govaip.orgspringernature.com This technique can be used to probe the conformational dynamics of this compound and its interactions with other molecules with high temporal and spatial resolution. This could be particularly valuable in understanding its behavior in complex biological environments.

Time-resolved fluorescence spectroscopy , including techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) and Fluorescence Correlation Spectroscopy (FCS), will be instrumental in studying the excited-state dynamics of this compound. researchgate.netresearchgate.net These methods can provide detailed information about processes such as ESIPT and energy transfer, which are fundamental to the compound's fluorescent properties.

Fluorescence Excitation-Emission Matrix (EEM) spectroscopy is a high-throughput technique that can rapidly acquire a complete fluorescence fingerprint of a sample. mdpi.com This could be employed for the rapid screening of the effects of different environmental factors on the fluorescence of this compound, aiding in the development of new sensors.

Characterization TechniqueInformation Gained
Single-Molecule Fluorescence Spectroscopy Probing conformational dynamics and molecular interactions at the individual molecule level. nih.govaip.orgspringernature.com
Time-Resolved Fluorescence Spectroscopy Elucidating excited-state dynamics, including ESIPT and energy transfer processes. researchgate.netresearchgate.net
Fluorescence Excitation-Emission Matrix (EEM) Rapidly obtaining a complete fluorescence fingerprint for high-throughput screening. mdpi.com

Rational Design of New Derivatives Based on SAR and Computational Insights

Future research will heavily rely on the rational design of new derivatives of this compound with tailored properties. This will be guided by a combination of Structure-Activity Relationship (SAR) studies and advanced computational modeling.

SAR studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its properties. For this compound, this could involve introducing different substituents on the amino groups or at other positions on the acridinone ring. nih.govnih.gov The goal would be to establish clear relationships between chemical structure and properties such as fluorescence quantum yield, emission wavelength, and binding affinity to specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Diaminoacridin-9(10H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acridone core functionalization. For example, acridin-9(10H)-one derivatives are often prepared by reacting precursors like 2-acetylacridin-9(10H)-one with aryl aldehydes in ethanol under basic conditions (e.g., KOH), followed by microwave-assisted cyclization with reagents like isoniazid in glacial acetic acid/DMF . Yield optimization requires careful control of solvent polarity, temperature (e.g., microwave vs. conventional heating), and stoichiometric ratios of reactants.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • UV-Vis/IR : Confirm aromatic π→π* transitions and amine/imine functional groups.
  • NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 3.0–5.0 ppm).
  • Mass Spectrometry : Validate molecular weight (e.g., expected m/z ~238–239 for C₁₃H₁₀N₂O) .
  • X-ray Crystallography : Resolve bond angles and distances (e.g., C–N bond lengths ~1.35–1.40 Å) for structural validation .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Thermal gravimetric analysis (TGA) data for similar acridin-9(10H)-ones show decomposition onset at ~250°C, suggesting moderate thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for photochemical applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and excitation states. Compare with experimental UV-Vis spectra to validate predictions. Studies on related acridones show HOMO-LUMO gaps ~3.5–4.0 eV, correlating with fluorescence properties .

Q. What strategies resolve contradictions in reported biological activity data for acridone derivatives?

  • Methodological Answer : Address variability via:

  • Dose-Response Standardization : Use IC₅₀/EC₅₀ values normalized to positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Assay Reproducibility : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) and replicate experiments ≥3 times .
  • Meta-Analysis : Cross-reference literature using databases like SciFinder to identify outliers or methodological biases .

Q. How do substituent effects at the 2- and 7-positions influence the compound’s interaction with DNA or enzymes?

  • Methodological Answer : Use fluorescence quenching assays (e.g., ethidium bromide displacement) to study DNA intercalation. For enzyme inhibition, perform kinetic assays (e.g., Michaelis-Menten plots) with varying substituents. Amino groups enhance hydrogen bonding, while bulkier groups may sterically hinder binding .

Q. What advanced techniques elucidate the compound’s role in redox or catalytic processes?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure redox potentials in aprotic solvents (e.g., DMF) to identify electron-transfer pathways.
  • EPR Spectroscopy : Detect radical intermediates during catalytic cycles.
  • In Situ FTIR : Monitor bond vibrations during reactions to track mechanistic steps .

Data Presentation and Analysis Guidelines

Q. How should researchers present contradictory spectral data in publications?

  • Methodological Answer : Tabulate raw data (e.g., NMR shifts, melting points) alongside literature values, highlighting discrepancies. Use statistical tools (e.g., Student’s t-test) to assess significance. Provide rationale for outliers (e.g., solvent polarity effects) .

Q. What statistical methods are appropriate for analyzing dose-dependent biological activity?

  • Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀ determination. Report confidence intervals and p-values (α ≤0.05). For high-throughput data, use ANOVA with post-hoc Tukey tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.